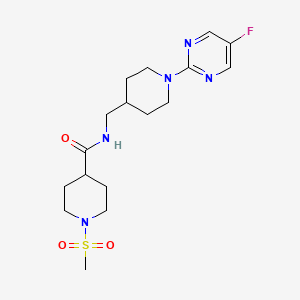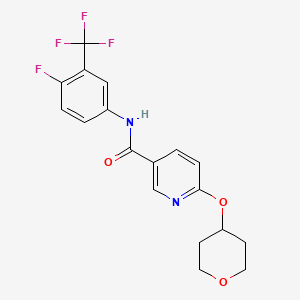
N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H16F4N2O3 and its molecular weight is 384.331. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Gastric Lesions
Research by Brzozowski et al. (2008) explores the therapeutic potential of 1-Methylnicotinamide (MNA), a derivative of nicotinamide, against acute gastric lesions induced by stress. The study demonstrates that MNA exhibits anti-inflammatory actions and can inhibit gastric acid secretion, thus providing gastroprotection against stress-induced gastric lesions through mechanisms involving the preservation of prostacyclin generation and antioxidizing enzyme activity (Brzozowski, T. et al., 2008).
Fluorophilicity in Drug Delivery
Ojogun et al. (2010) investigated the fluorophilicity of nicotinic acid esters, analyzing their partitioning behavior to design prodrugs for fluorocarbon-based drug delivery systems. The study provides insights into the impact of fluorinated derivatives on the pharmacokinetics of drug molecules, highlighting the potential of such modifications in enhancing drug delivery efficiency (Ojogun, V. A. et al., 2010).
Neuroprotection by Na+/Ca2+ Exchange Inhibition
Iwamoto and Kita (2006) discovered a novel Na+/Ca2+ exchange (NCX) inhibitor, YM-244769, which preferentially inhibits NCX3 and protects against hypoxia/reoxygenation-induced neuronal cell damage. This research highlights the potential of targeting NCX3 for neuroprotective strategies, especially in conditions associated with cellular stress and damage (Iwamoto, T. & Kita, S., 2006).
Corrosion Inhibition and Surface Protection
Chakravarthy et al. (2014) explored the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, revealing the potential of these compounds in protecting industrial materials against corrosion. This study illustrates the broader applications of nicotinamide derivatives beyond biological systems, extending into materials science (Chakravarthy, M. P. et al., 2014).
Metabolic Studies in Humans and Plants
Research on the metabolic fate of nicotinamide and its derivatives in humans and plants provides valuable insights into their role in cellular metabolism and the biosynthesis of crucial molecules such as nicotinamide adenine dinucleotide (NAD+). Studies by Matsui et al. (2007) and Maiese et al. (2009) highlight the importance of nicotinamide and its derivatives in nutrition and clinical care, emphasizing their cytoprotective properties and their impact on cellular energy metabolism (Matsui, A. et al., 2007); (Maiese, K. et al., 2009).
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3/c19-15-3-2-12(9-14(15)18(20,21)22)24-17(25)11-1-4-16(23-10-11)27-13-5-7-26-8-6-13/h1-4,9-10,13H,5-8H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQTYLVTULQEEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2363939.png)
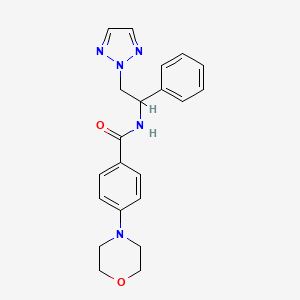
![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)
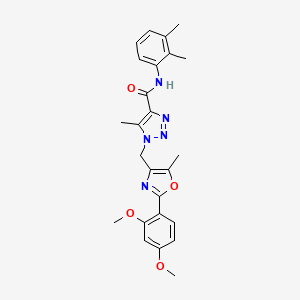
![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)
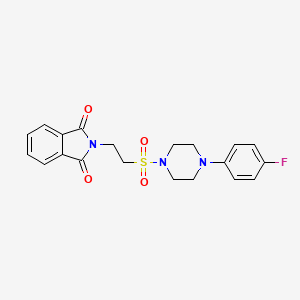
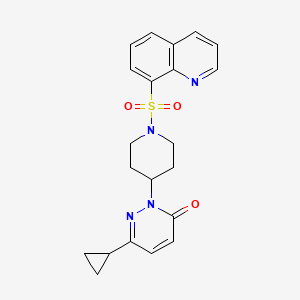
![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2363958.png)
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)
